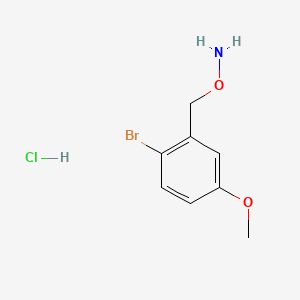![molecular formula C11H11BrS2 B13705625 4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)
4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide . This compound is a zwitterionic monomer, meaning it contains both positive and negative charges within the same molecule. It is commonly used in the synthesis of polysulfobetaines, which are electrically neutral polymers with unique properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide typically involves the reaction of methacryloyl chloride with 2-dimethylaminoethyl methacrylate, followed by the addition of 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired zwitterionic monomer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide undergoes various chemical reactions, including:
Polymerization: This compound can polymerize to form polysulfobetaines, which are used in various applications due to their unique properties.
Substitution Reactions: It can undergo substitution reactions where the methacryloyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the methacryloyloxy group under appropriate conditions.
Major Products
Applications De Recherche Scientifique
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide involves its ability to form zwitterionic polymers that exhibit unique properties such as antielectrolyte behavior and biocompatibility. These properties are attributed to the presence of both positive and negative charges within the same molecule, which allows it to interact with various biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(Methacryloyloxy)ethyl]trimethylammonium chloride
- 2-Methacryloyloxyethyl phosphorylcholine
- 2-Acrylamido-2-methyl-1-propanesulfonic acid
- (3-Acrylamidopropyl)trimethylammonium chloride
- 3-Sulfopropyl methacrylate potassium salt
Uniqueness
What sets [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide apart from similar compounds is its ability to form zwitterionic polymers with unique properties such as antielectrolyte behavior, biocompatibility, and hemocompatibility. These properties make it particularly useful in biomedical applications and the development of advanced materials .
Propriétés
Formule moléculaire |
C11H11BrS2 |
|---|---|
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
7-bromospiro[1,2-dihydroindene-3,2'-1,3-dithiolane] |
InChI |
InChI=1S/C11H11BrS2/c12-10-3-1-2-9-8(10)4-5-11(9)13-6-7-14-11/h1-3H,4-7H2 |
Clé InChI |
OLVPFEVORIZKIM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C3=C1C(=CC=C3)Br)SCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)








![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
![2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid](/img/structure/B13705611.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)

